2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione
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Overview
Description
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes dichloroaniline and trifluoroanthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of 2,6-dichloroaniline. One common method for synthesizing 2,6-dichloroaniline involves the chlorination of aniline using dilute hydrochloric acid and hydrogen peroxide, followed by steam distillation . The resulting 2,6-dichloroaniline is then reacted with trifluoroanthracene-9,10-dione under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and minimal environmental impact. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various aniline derivatives.
Scientific Research Applications
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of various drugs and industrial chemicals.
Aceclofenac: Another NSAID with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its trifluoroanthracene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
167907-17-7 |
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Molecular Formula |
C20H8Cl2F3NO2 |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2-(2,6-dichloroanilino)-1,3,4-trifluoroanthracene-9,10-dione |
InChI |
InChI=1S/C20H8Cl2F3NO2/c21-10-6-3-7-11(22)17(10)26-18-15(24)13-12(14(23)16(18)25)19(27)8-4-1-2-5-9(8)20(13)28/h1-7,26H |
InChI Key |
BYQNZZOGYRNJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)NC4=C(C=CC=C4Cl)Cl)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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